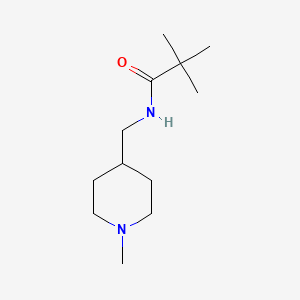![molecular formula C13H22N2O4 B2733140 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopropyloxalamide CAS No. 941870-30-0](/img/structure/B2733140.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopropyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopropyloxalamide, also known as DioxolaneA, is a chemical compound that has been increasingly studied for its potential applications in scientific research. This compound has been shown to have unique properties that make it suitable for a range of research applications, from drug development to biochemical analysis.
Wissenschaftliche Forschungsanwendungen
Receptor Agonist Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopropyloxalamide and its derivatives have been studied for their potential as receptor agonists in neurological research. For example, compounds structurally related to N1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine have been identified as potent and selective 5-HT1A receptor agonists. These compounds have shown promise due to their selectivity and potency at the 5-HT1A receptor, suggesting potential applications in the treatment of neurological disorders such as depression and anxiety (Franchini et al., 2014). Further exploration of these derivatives has led to the identification of compounds with promising neuroprotective activity and potent antinociceptive activity, indicating a potential new strategy for pain control (Franchini et al., 2017).
Antimicrobial and Antiparasitic Applications
Derivatives of this compound have also been explored for their antimicrobial and antiparasitic properties. Notably, novel synthetic compounds with endoperoxide structures have shown killing effects against juvenile stages of Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. These findings highlight the compound's potential as a new drug candidate for treating schistosomiasis, an infectious disease with significant global health implications (Yamabe et al., 2017).
Anticancer Applications
Research into the anticancer applications of this compound derivatives has revealed a series of compounds that exhibit significant anticancer activities. In particular, a study on novel synthetic compounds revealed that certain derivatives showed high anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. These compounds represent a potential novel series of anticancer and antidiabetic agents, underscoring the diverse therapeutic potential of this compound derivatives (Flefel et al., 2019).
Wirkmechanismus
The mechanism of action of this compound is not explicitly mentioned in the available resources. It’s likely used for research purposes.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-9(2)15-12(17)11(16)14-7-10-8-18-13(19-10)5-3-4-6-13/h9-10H,3-8H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAXSVKBGZKBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC1COC2(O1)CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

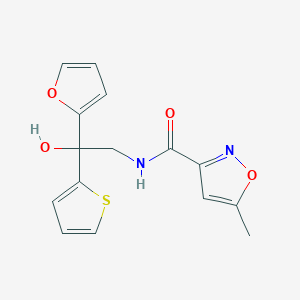

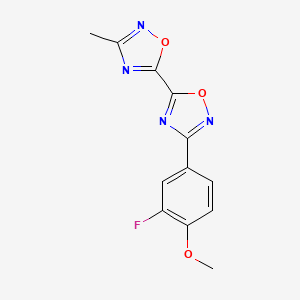

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2733064.png)


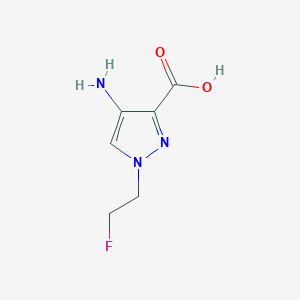
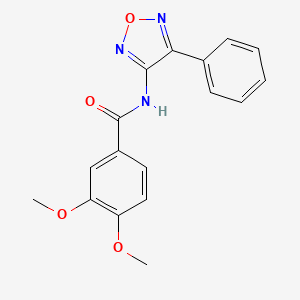
![1-Methyl-8-(2-methylphenyl)-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2733073.png)


![[4-(2-Propenoyloxy)phenyl]methanol](/img/structure/B2733079.png)
